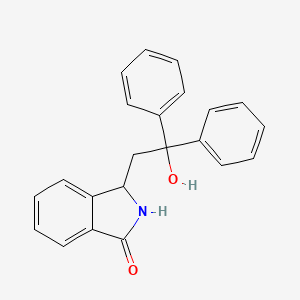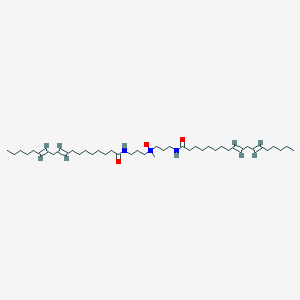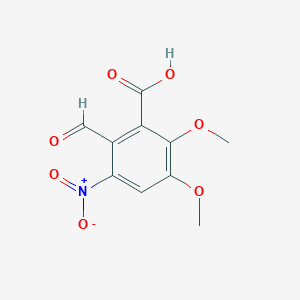
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid is a substituted nitrobenzoic acid with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . This compound is known for its unique structural features, which include formyl, methoxy, and nitro functional groups attached to a benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,5-dimethoxybenzoic acid followed by formylation . The formylation step can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products . Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid (HCl)
Substitution: Halides (e.g., HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: 2-Carboxy-5,6-dimethoxy-3-nitrobenzoic acid
Reduction: 2-Formyl-5,6-dimethoxy-3-aminobenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The formyl group can participate in various biochemical reactions, including Schiff base formation with amino groups in proteins . These interactions can lead to alterations in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-3-nitrobenzoic acid
- 4,5-Dimethoxy-2-nitrobenzoic acid
- 2,6-Dimethoxy-3-nitrobenzoic acid
Uniqueness
2-Formyl-5,6-dimethoxy-3-nitrobenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activities compared to other similar compounds . The combination of formyl, methoxy, and nitro groups in a single molecule provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
74432-20-5 |
|---|---|
Molecular Formula |
C10H9NO7 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
2-formyl-5,6-dimethoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO7/c1-17-7-3-6(11(15)16)5(4-12)8(10(13)14)9(7)18-2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
JPZSWEVYVKOIFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



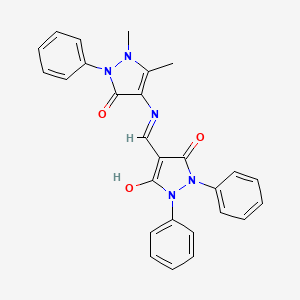
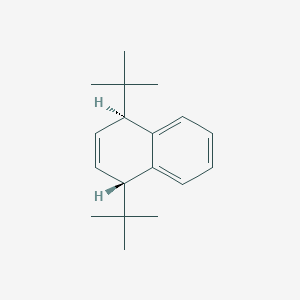
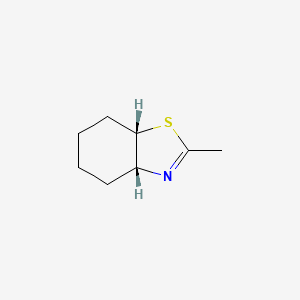

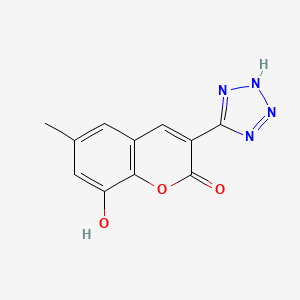
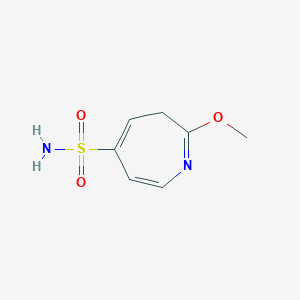
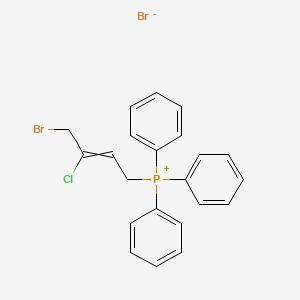
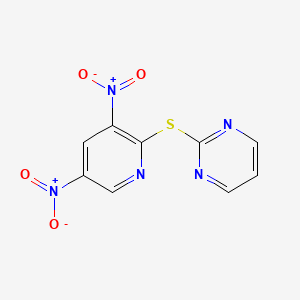
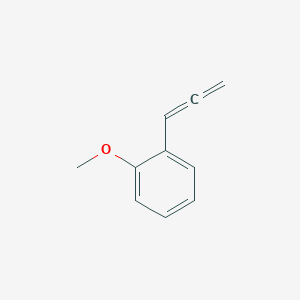
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
